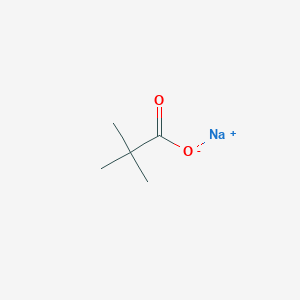

Sodium pivalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium pivalate, with the chemical formula C5H9NaO2, is a compound used in various chemical synthesis processes and as a reagent in organic chemistry. It is the sodium salt of pivalic acid, characterized by its carboxylate functional group attached to a methyl-branched carbon chain . This compound is commonly employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its stability and compatibility with a wide range of reaction conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium pivalate can be synthesized through the reaction of pivalic acid with sodium hydroxide. The reaction proceeds as follows:

(CH3)3CCO2H+NaOH→(CH3)3CCO2Na+H2O

This reaction typically occurs in an aqueous medium at room temperature .

Industrial Production Methods: On an industrial scale, this compound is produced by the neutralization of pivalic acid with sodium hydroxide. The process involves the careful control of reaction conditions to ensure high purity and yield of the final product .

Analyse Des Réactions Chimiques

Reaction with Epichlorohydrin to Form Glycidyl Pivalate

Sodium pivalate reacts with epichlorohydrin to produce glycidyl pivalate, an epoxy ester used in chiral synthesis. The reaction involves nucleophilic attack by the pivalate anion on epichlorohydrin, yielding sodium chloride as a byproduct .

Mechanistic insight:

The pivalate anion preferentially attacks the less hindered epoxide carbon over the primary chloride, leading to (R)- or (S)-glycidyl pivalate depending on the starting epichlorohydrin enantiomer . Excess epichlorohydrin is recoverable via distillation (87% recovery), enhancing process economics .

Catalytic Role in Ester Interchange Reactions

This compound acts as an effective catalyst in ester interchange reactions with polyesters like polypivalolactone (PPVL). It facilitates chain shortening and end-group modification, critical for polymer engineering .

Comparative catalyst performance:

| Catalyst | LVN Reduction* | BPac Formation** | Reaction Time |

|---|---|---|---|

| This compound | Moderate | 34% | 180 min |

| Tetrabutyl orthotitanate | High | 52% | 60 min |

*LVN = Limiting Viscosity Number; **BPac = biphenyl acetate end-groups .

Key findings:

-

This compound generates both isopropylidenediphenylene acetate and 2,2-dimethylethylene acetate end-groups initially, with the latter dominating over time .

-

Despite lower activity than metal-based catalysts, it avoids coloration issues seen with titanium catalysts .

Esterification and Acylation Reactions

This compound participates in acylation reactions, forming pivaloyl-protected derivatives. For example, it reacts with acid chlorides in DCM under basic conditions to yield esters .

General protocol:

-

Dissolve this compound (2 equiv) and triethylamine in DCM.

-

Add acid chloride (1 equiv) dropwise at 0°C.

-

Warm to room temperature and stir overnight.

-

Quench with saturated NaHCO₃, isolate organic layer, and purify .

Yield range: 70–85% (dependent on substrate steric bulk) .

Biochemical Interactions

While not a direct chemical reaction, this compound administration in rats reduces myocardial carnitine levels by 37%, impairing mitochondrial respiration (28% decrease in pyruvate/malate oxidation) . This carnitine depletion arises from pivalate’s conjugation with carnitine, forming excretable pivaloylcarnitine .

Thermal Stability and Decomposition

This compound decomposes at elevated temperatures, releasing carbon monoxide and dioxide .

| Property | Value |

|---|---|

| Melting point | 35.5°C |

| Decomposition temp | >200°C (onset) |

| Flash point | 68.3°C |

Applications De Recherche Scientifique

Pharmacological Applications

Prodrug Development

Sodium pivalate is utilized in the synthesis of prodrugs, which are chemically modified drugs that enhance oral bioavailability. Notable examples include cefetamet pivoxil and pivampicillin, where this compound helps improve absorption and therapeutic efficacy . This application is critical in developing medications that require enhanced bioavailability for effective treatment.

Carnitine Deficiency Studies

Research indicates that this compound can induce secondary carnitine deficiency, making it a useful tool for studying metabolic disorders related to carnitine levels. In animal studies, administration of this compound resulted in significantly reduced carnitine concentrations in plasma and tissues, mimicking conditions observed in human organic acidurias . This characteristic allows researchers to investigate the physiological impacts of carnitine deficiency and potential therapeutic interventions.

Biochemical Research

Metabolic Studies

This compound has been employed in various metabolic studies to assess its effects on cardiac function and energy metabolism. For instance, studies have shown that this compound treatment alters cardiac substrate utilization without compromising functional capacity. Specifically, it increases glucose oxidation while decreasing cardiac carnitine content . These findings are crucial for understanding how metabolic shifts can affect heart health.

Effects on Mitochondrial Function

In investigations focused on mitochondrial energy metabolism, this compound administration has been linked to impaired cardiac functionality due to its impact on mitochondrial dynamics. Short-term high-dose administration has shown detrimental effects on energy metabolism in cardiac tissues . Such insights are valuable for exploring the relationship between mitochondrial function and cardiovascular health.

Toxicological Assessments

This compound's safety profile has been assessed through various toxicological studies. It is classified as having specific target organ toxicity, particularly concerning respiratory tract irritation and skin corrosion/irritation . Understanding these toxicological properties is essential for ensuring safe handling and application in laboratory settings.

Industrial Applications

Pharmaceutical Manufacturing

Due to its stability and compatibility with various chemical processes, this compound is commonly used in pharmaceutical manufacturing. It serves as a building block for synthesizing various active pharmaceutical ingredients (APIs) and excipients . Its role in drug formulation underscores its importance in the pharmaceutical industry.

Agrochemical Production

This compound is also employed in the production of agrochemicals. Its chemical stability allows it to be used as an intermediate in synthesizing herbicides and pesticides, contributing to agricultural productivity while ensuring safety standards are met.

Data Summary Table

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Pharmacology | Prodrug development (e.g., cefetamet pivoxil) | Enhances oral bioavailability |

| Metabolic Research | Induces secondary carnitine deficiency | Mimics human organic acidurias |

| Cardiac Function Studies | Alters substrate utilization without functional loss | Increases glucose oxidation; decreases carnitine content |

| Toxicology | Safety assessments | Classified as respiratory irritant; skin corrosion risk |

| Industrial Manufacturing | API synthesis; agrochemical production | Stability makes it valuable for drug formulation |

Case Studies

- Study on Carnitine Deficiency : In a controlled experiment involving rats treated with this compound, researchers observed significant changes in plasma beta-hydroxybutyrate levels compared to controls, indicating altered lipid metabolism during fasting conditions .

- Cardiac Function Assessment : A study measuring the impact of this compound on isolated rat hearts demonstrated increased glucose oxidation rates alongside decreased carnitine content, providing insights into metabolic adaptations under carnitine-deficient conditions .

Mécanisme D'action

The mechanism by which sodium pivalate exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, this compound can affect enzyme activity by acting as an inhibitor or substrate . In chemical reactions, it serves as a nucleophile or electrophile, depending on the reaction conditions .

Comparaison Avec Des Composés Similaires

- Sodium acetate

- Sodium propionate

- Sodium butyrate

Comparison: Sodium pivalate is unique due to its branched methyl groups, which confer greater steric hindrance and stability compared to linear carboxylates like sodium acetate and sodium propionate . This increased stability makes this compound particularly useful in reactions requiring harsh conditions or prolonged reaction times .

Propriétés

Numéro CAS |

1184-88-9 |

|---|---|

Formule moléculaire |

C5H10NaO2 |

Poids moléculaire |

125.12 g/mol |

Nom IUPAC |

sodium;2,2-dimethylpropanoate |

InChI |

InChI=1S/C5H10O2.Na/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7); |

Clé InChI |

GYDBFRBGTUUSBC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)[O-].[Na+] |

SMILES isomérique |

CC(C)(C)C(=O)[O-].[Na+] |

SMILES canonique |

CC(C)(C)C(=O)O.[Na] |

Key on ui other cas no. |

1184-88-9 |

Pictogrammes |

Irritant |

Numéros CAS associés |

75-98-9 (Parent) |

Synonymes |

2,2-dimethylpropionic acid pivalic acid pivalic acid, sodium salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.